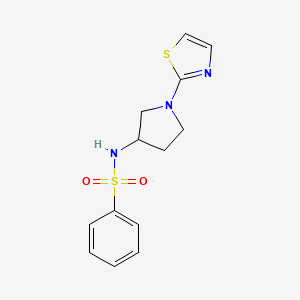

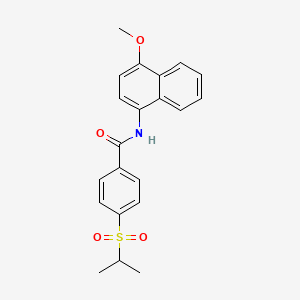

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide” is a chemical compound that is part of a class of molecules containing a thiazole ring . The thiazole ring is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Synthesis Analysis

The synthesis of thiazole-based compounds involves various chemical reactions. For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes were heated during the initial stage of reaction .Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds was elucidated on the basis of spectroscopic data and single-crystal X-ray crystallography .Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . This reactivity allows for the synthesis of a wide variety of compounds with potential biological activity.Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research has shown that derivatives of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide exhibit notable anti-inflammatory and analgesic activities. For instance, a study by Küçükgüzel et al. (2013) synthesized novel derivatives demonstrating these properties without causing significant tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib, a known anti-inflammatory drug (Ş. Küçükgüzel et al., 2013).

Anticancer Activity

Several studies have focused on the synthesis of this compound derivatives to evaluate their anticancer potential. Alqasoumi et al. (2009) synthesized novel acetamide, pyrrole, and pyrrolopyrimidine derivatives, finding that some compounds were more effective than the reference drug doxorubicin against specific cancer cell lines (S. Alqasoumi et al., 2009). Similarly, Hafez et al. (2017) developed carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and related derivatives that showed higher activity than doxorubicin against liver, colon, and lung cancer cell lines (H. Hafez et al., 2017).

Antimicrobial and Herbicidal Activities

The antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide derivatives was confirmed by Ijuomah et al. (2022), who reported significant efficacy against both Gram-positive and Gram-negative bacteria (A.O. Ijuomah et al., 2022). In the realm of agriculture, Eussen et al. (1990) identified N-(2-pyrazolin-1-ylformyl) benzenesulfonamides as a new group of compounds with promising herbicidal activity, particularly against dicotyledonous weed species (J. Eussen et al., 1990).

Other Applications

Beyond the aforementioned applications, research into this compound derivatives spans various other potential uses. For example, Ruff et al. (2016) explored the use of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives in the transfer hydrogenation of ketones, highlighting their catalytic efficiency and the potential for application in organic synthesis (A. Ruff et al., 2016).

Mechanism of Action

Target of Action

The primary targets of the compound N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide are PI3Kα and HDAC6 . These targets have been considered as promising for cancer therapy .

Mode of Action

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide interacts with its targets, PI3Kα and HDAC6, by exerting dual-target inhibitory activities . It has been identified as a subtype-selective PI3Kα/HDAC6 dual inhibitor .

Biochemical Pathways

The compound N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide affects the PI3K and HDAC pathways. It significantly inhibits the phosphorylation of pAkt (Ser473) and induces the accumulation of acetylated α-tubulin .

Pharmacokinetics

The compound has shown favorable in vitro performance .

Result of Action

The molecular and cellular effects of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide’s action include the inhibition of phosphorylation of pAkt (Ser473) and the induction of accumulation of acetylated α-tubulin . It has negligible effects on the levels of acetylated Histone H3 and H4 at the nanomolar level .

Action Environment

It is known that the compound has the potential to alleviate the adverse effects resulted from pan-pi3k inhibition and pan-hdac inhibition .

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities

Cellular Effects

Thiazole derivatives have been reported to have significant effects on various types of cells and cellular processes . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S2/c17-20(18,12-4-2-1-3-5-12)15-11-6-8-16(10-11)13-14-7-9-19-13/h1-5,7,9,11,15H,6,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFXEFRJKRSEJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NS(=O)(=O)C2=CC=CC=C2)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide](/img/structure/B2603850.png)

![(E)-4-(Dimethylamino)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-enamide](/img/structure/B2603855.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2603858.png)

![2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2603860.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2603861.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2603864.png)

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2603865.png)